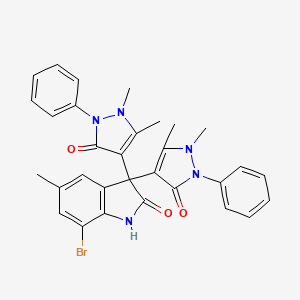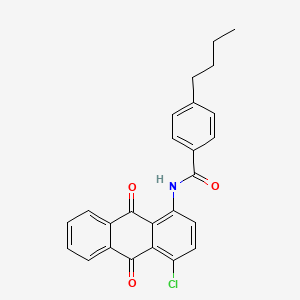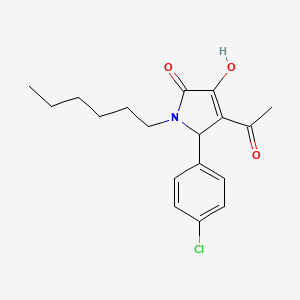![molecular formula C20H12FNO3S B5197619 (5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a furan ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a thiazolidinedione in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or altered ring structures.
Applications De Recherche Scientifique
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as diabetes and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nuclear receptors or enzymes, thereby modulating various cellular pathways. For instance, in the context of its anti-inflammatory properties, the compound may inhibit the activity of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
- Dichloroanilines
Uniqueness
Compared to similar compounds, (5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a thiazolidine ring, a furan ring, and a fluorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-14-8-6-13(7-9-14)17-11-10-16(25-17)12-18-19(23)22(20(24)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLKHXXHYHSOAL-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5197537.png)
![N-[3-(4-methoxyphenoxy)propyl]butan-1-amine](/img/structure/B5197538.png)
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5197560.png)

![2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5197578.png)
![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B5197585.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)
![1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)

![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)

